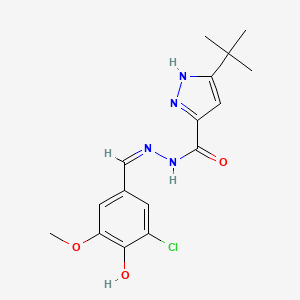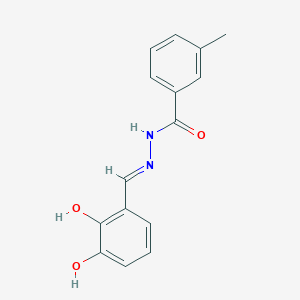![molecular formula C20H22N6O B6141141 1-(3-methylbenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B6141141.png)
1-(3-methylbenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methylbenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide is a synthetic compound with potential applications in the field of pharmacology. This compound is a prolinamide derivative that has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Wirkmechanismus
The mechanism of action of 1-(3-methylbenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide involves the modulation of various biological pathways. It inhibits the production of pro-inflammatory cytokines by blocking the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation. It also modulates the activity of opioid receptors, which are involved in the regulation of pain perception. Finally, it blocks the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also reduces the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the regulation of inflammation and pain. Additionally, it has been found to modulate the activity of opioid receptors, which are involved in the regulation of pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-methylbenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been shown to exhibit various biological activities, making it a promising candidate for the development of new drugs. However, there are also limitations to using this compound in lab experiments. Its low yield and difficulty in purification can make it challenging to work with. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-methylbenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide. One direction is to further investigate its mechanism of action to better understand how it modulates various biological pathways. Another direction is to explore its potential therapeutic applications in the treatment of various diseases, such as inflammation, pain, and epilepsy. Additionally, it may be worthwhile to investigate the structure-activity relationship of this compound to identify more potent derivatives. Finally, it may be useful to explore the potential of this compound as a lead compound for drug development.
Synthesemethoden
The synthesis of 1-(3-methylbenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide involves the reaction of 3-(1H-tetrazol-1-yl)aniline with 3-methylbenzyl bromide in the presence of a base, followed by the addition of proline amide. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is purified by column chromatography. The yield of the product is typically around 50%.
Wissenschaftliche Forschungsanwendungen
1-(3-methylbenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It also has analgesic properties by modulating the activity of opioid receptors. Additionally, it has been found to have anticonvulsant effects by blocking the activity of voltage-gated sodium channels. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
1-[(3-methylphenyl)methyl]-N-[3-(tetrazol-1-yl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-15-5-2-6-16(11-15)13-25-10-4-9-19(25)20(27)22-17-7-3-8-18(12-17)26-14-21-23-24-26/h2-3,5-8,11-12,14,19H,4,9-10,13H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQQCUSDCWFRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC2C(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6141059.png)
![5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazole](/img/structure/B6141061.png)

![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6141072.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[(3-isopropyl-5-isoxazolyl)methyl]benzamide](/img/structure/B6141076.png)


![4-cyclopentyl-6-[(3,5-dimethoxybenzyl)oxy]-1-isopropyl-1,4-diazepan-2-one](/img/structure/B6141107.png)
![N-(2,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea](/img/structure/B6141119.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxy-2-phenylacetamide](/img/structure/B6141125.png)
![2-(3,4-dimethylphenyl)-8-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B6141130.png)
![N-(2,3-dimethylphenyl)-1-(1-{[(2,3-dimethylphenyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6141133.png)
![3-{1-[(2,3,4-trimethylphenyl)sulfonyl]piperidin-2-yl}pyridine](/img/structure/B6141136.png)
![7-cyclopropyl-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6141156.png)